molecular formula C11H14N2O B2817703 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 91180-82-4

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2817703
CAS No.: 91180-82-4
M. Wt: 190.246
InChI Key: NJNXNAWEVLDAOW-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a piperazine ring with a carbonyl group at position 2. It is of significant interest due to its potential therapeutic properties and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under mild conditions. This reaction typically proceeds via a cyclization mechanism to form the desired quinoxalinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxalines, and other derivatives with potential biological activities .

Scientific Research Applications

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1,3,3-trimethyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNXNAWEVLDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 200-mL r.b. flask, a solution of 3,4-dihydro-3,3-dimethylquinoxalin-2(1H)-one (1.00 g, 5.66 mmol) in dry THF was treated with NaH (0.28 g, 7.09 mmol, 1.25 equiv). The reaction mixture was stirred at room temperature for 30 minutes before iodomethane (0.39 mL, 6.24 mmol, 1.1 equiv) was added to the reaction flask. The reaction was then stirred at room temperature overnight then partitioned between EtOAc (100 mL) and H2O (20 mL). The aqueous layer was extracted with EtOAc (2×30 mL). The combined organic layers were then washed with brine (20 mL), dried (MgSO4), filtered, and concentrated to a thick oil. Purification by flash chromatography (25% EtOAc/hexane) afforded 830 mg (78%) of 3,4-dihydro-1,3,3-trimethylquinoxalin-2(1H)-one as a white solid. Data for 3,4-dihydro-1,3,3-trimethylquinoxalin-2(1H)-one: 1H NMR (400 MHz, CDCl3) δ 6.90 (m, 3H), 6.67 (d, J=7.7, 1H), 3.69 (bs, 1H), 3.36 (s, 3H), 1.37 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

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